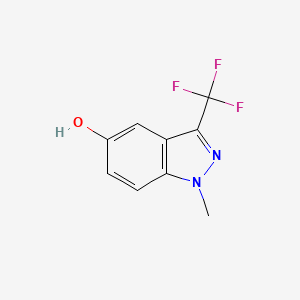

1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-14-7-3-2-5(15)4-6(7)8(13-14)9(10,11)12/h2-4,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLORKPSIZAHACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Methyl 3 Trifluoromethyl 1h Indazol 5 Ol and Its Analogs

Mechanistic Investigations of Indazole Reactions

The functionalization of the indazole ring system can proceed through several mechanistic pathways, including transition-metal-catalyzed cross-coupling, photocatalysis, and C-H activation. rsc.orgresearchgate.net While specific mechanistic studies on 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol are not extensively detailed in the literature, the general principles of indazole reactivity provide a strong framework for understanding its behavior.

Palladium-catalyzed reactions, for instance, are commonly used for the arylation of indazoles. researchgate.net A plausible mechanism for such a transformation typically involves the coordination of the indazole to a palladium catalyst, followed by a C-H activation or oxidative addition step, and subsequent reductive elimination to yield the functionalized product. researchgate.net The presence of substituents like the N-methyl and C5-hydroxyl groups can influence the regioselectivity of these reactions by acting as directing groups.

Furthermore, photocatalysis has emerged as a sustainable method for activating and functionalizing indazoles. rsc.org These reactions often proceed via radical mechanisms, where a photocatalyst, upon light absorption, facilitates the generation of radical species that can then react with the indazole core. rsc.org The electron-deficient nature of the pyrazole (B372694) part of the indazole ring, exacerbated by the trifluoromethyl group, can influence its susceptibility to radical attack.

Reactivity of the Trifluoromethyl Group within the Indazole Framework

The trifluoromethyl (CF3) group is a dominant feature in the molecular architecture of this compound, profoundly influencing its chemical properties. The CF3 group itself is generally characterized by high stability and is largely unreactive under many common synthetic conditions due to the strength of the carbon-fluorine bonds. Its primary role is electronic, modulating the reactivity of the entire indazole framework. rsc.orgmdpi.com

The introduction of a CF3 group into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. mdpi.commdpi.comresearchgate.net Synthetic strategies to introduce this group onto a heterocyclic core often involve either building the ring system from a trifluoromethyl-containing precursor or direct trifluoromethylation of the pre-formed heterocycle. rsc.orgresearchgate.netresearchgate.net For instance, visible-light-promoted regioselective C3-H trifluoromethylation of 2H-indazoles has been achieved under metal-free conditions using a hypervalent iodine reagent, proceeding through a radical mechanism. nih.gov Another method involves an electrochemically mediated approach using sodium trifluoromethanesulfinate (CF3SO2Na) as the CF3 source, which is also believed to proceed via a radical pathway. researchgate.net

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect (-I effect) significantly reduces the electron density of the indazole ring system. mdpi.comresearchgate.net This electronic perturbation has several important consequences for the molecule's reactivity:

Reduced Aromatic Reactivity: The deactivation of the aromatic system makes the indazole core less susceptible to electrophilic aromatic substitution reactions.

Increased Acidity: The electron-withdrawing nature of the CF3 group enhances the acidity of protons on the indazole nucleus, including the proton of the C5-hydroxyl group, making it more readily deprotonated.

Activation of Specific Positions: While deactivating the ring towards electrophiles, the CF3 group can make certain positions more susceptible to nucleophilic attack or direct functionalization via C-H activation. pnas.orgnih.gov

The powerful electron-withdrawing properties of the CF3 group are known to enhance the electrophilic character at adjacent functional groups and can lead to increased charge delocalization within the molecule. nih.gov

Transformations Involving the Hydroxyl Group at C5

The hydroxyl group at the C5 position of the indazole ring is a key site for functionalization. It behaves as a typical phenolic hydroxyl group, exhibiting nucleophilic character that allows for a variety of transformations, most notably O-alkylation and O-acylation.

O-alkylation reactions introduce an ether linkage, while O-acylation reactions form an ester. These transformations are fundamental for modifying the properties of the parent molecule. The general conditions for these reactions typically involve treating the indazol-5-ol with an appropriate electrophile in the presence of a base.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group by a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or another alkylating agent (like an alkyl tosylate) via an SN2 mechanism to form an ether. nih.gov

O-Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct and catalyze the reaction. researchgate.net

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Aryl Ether (Ar-O-R) |

| O-Acylation | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) |

| O-Alkylation | Alkyl Tosylate (R-OTs), Base (e.g., Cs₂CO₃) | Aryl Ether (Ar-O-R) |

| O-Acylation | Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N) | Aryl Ester (Ar-O-COR) |

Directed C-H Activation and Functionalization

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. mdpi.com In the context of this compound, the indazole nucleus itself can act as a directing group for metal-catalyzed C-H activation.

The nitrogen atoms of the pyrazole ring can coordinate to a transition metal center (commonly rhodium or palladium), bringing the metal catalyst into close proximity to specific C-H bonds. mdpi.comacs.org For N-substituted indazoles, this typically directs functionalization to the C7 position of the benzene ring. The C-H bond at the C4 position is also a potential site for functionalization, though C7-selectivity is often favored. The strong electron-withdrawing effect of the C3-trifluoromethyl group and the electronic influence of the C5-hydroxyl group would play a crucial role in modulating the regioselectivity of such transformations. pnas.org

| Catalyst System | Potential Functionalization Site | Reaction Type |

| Rh(III) complexes | C7-position | C-H Olefination |

| Pd(II) complexes | C7-position | C-H Arylation |

| Rh(III) complexes | C7-position | C-H Amidation |

| Ru(II) complexes | C4 or C7-position | C-H Alkylation |

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 3 Trifluoromethyl 1h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the indazole ring, the N-methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet or as distinct doublets and triplets, depending on their substitution pattern and coupling interactions. The N-methyl group would present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the N-methyl carbon, the carbons of the indazole ring, and the trifluoromethyl carbon. The carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group. rsc.orgmdpi.com

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal, a singlet, would be expected for the trifluoromethyl group, as there are no neighboring fluorine atoms. mdpi.commdpi.com Its chemical shift would be indicative of the electronic environment of the trifluoromethyl group within the indazole ring system.

Table 1: Predicted NMR Data for this compound

| Technique | Functional Group | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz |

| ¹H NMR | Aromatic-H | 6.5 - 8.0 | Multiplet/Doublets | 2-9 |

| N-CH₃ | 3.5 - 4.0 | Singlet | N/A | |

| O-H | Variable | Broad Singlet | N/A | |

| ¹³C NMR | Aromatic-C | 100 - 150 | Singlets/Doublets | C-F coupling may be observed |

| N-CH₃ | 30 - 40 | Singlet | N/A | |

| C-CF₃ | 120 - 130 | Quartet | ¹JCF ≈ 270-280 | |

| CF₃ | N/A | N/A | N/A | |

| ¹⁹F NMR | -CF₃ | -60 to -70 | Singlet | N/A |

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase, including information on polymorphism, molecular packing, and intermolecular interactions. For this compound, ¹³C and ¹⁹F ssNMR could be employed to study its supramolecular assemblies. nih.gov Cross-polarization magic-angle spinning (CP/MAS) techniques would enhance the signal of the less abundant ¹³C nuclei. nih.gov The chemical shifts in the solid-state can differ from those in solution, providing information about the local environment and intermolecular hydrogen bonding involving the hydroxyl group and the indazole nitrogens. Furthermore, ssNMR can be used to probe the dynamics of the trifluoromethyl group in the crystal lattice. nih.govresearchgate.net

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. rsc.orgmdpi.com This high accuracy enables the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃), a methyl radical (•CH₃), or neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the indazole ring. fluorine1.ru The fragmentation of trifluoromethyl-substituted heterocycles often shows ions resulting from the decomposition of the ring system. fluorine1.ru

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value |

| HRMS | Molecular Formula | C₉H₇F₃N₂O |

| Exact Mass [M+H]⁺ | 217.0583 | |

| MS/MS | Major Fragment Ions | [M-CF₃]⁺, [M-CH₃]⁺, [M-CO]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR), Fourier-transform infrared (FT-IR), and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring are expected in the 1450-1650 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1100-1350 cm⁻¹ range. rsc.orgmdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations and the C-F stretching modes. The symmetric stretching of the indazole ring would likely give a strong Raman signal. The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. mdpi.comscielo.org.mx

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C / C=N Stretch | 1450 - 1650 | IR, Raman |

| C-F Stretch | 1100 - 1350 | IR |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is primarily used to determine the absolute configuration and conformational analysis of molecules in solution.

For this compound, which is an achiral molecule, VCD analysis is not conventionally applicable as the compound does not possess inherent chirality. Therefore, it will not exhibit a VCD spectrum under normal conditions. The technique would only become relevant if the molecule were placed in a chiral environment or induced to form chiral aggregates. Currently, there are no published VCD studies available in scientific literature for this compound.

Electronic Absorption and Luminescence Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and photoluminescence spectroscopy are essential techniques for investigating the electronic transitions within a molecule. The indazole ring system, being an aromatic heterocycle, contains a chromophore that absorbs ultraviolet (UV) or visible light, leading to the excitation of electrons to higher energy orbitals.

The specific wavelengths of maximum absorption (λmax) and the intensity of absorption are characteristic of the molecule's electronic structure. While UV-Vis spectroscopy is a standard method for characterizing such compounds, specific absorption data for this compound is not prominently detailed in publicly available literature.

Photoluminescence spectroscopy provides insight into the molecule's behavior after it absorbs light. Many indazole derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. The emission spectrum can provide information about the structure and environment of the molecule. Studies on related indazole compounds show that ligand-centered π-π* electronic transitions are often responsible for their emission properties. However, detailed photoluminescence studies, including quantum yield and emission maxima for this compound, have not been specifically reported. Research on other N-aryl-2H-indazoles has identified them as a class of fluorophores with notable extinction coefficients and large Stokes shifts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While X-ray crystallography is a powerful tool for structural elucidation, a search of publicly accessible crystallographic databases reveals no specific single-crystal X-ray diffraction data for this compound. Structural information for a closely related isomer, 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol, is available and confirms its molecular structure and packing in the solid state. However, this data cannot be directly extrapolated to the indazole derivative due to the difference in the heterocyclic ring system. Obtaining a single crystal of sufficient quality for this compound would be necessary to perform this analysis and definitively characterize its solid-state structure.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound, serving as a crucial checkpoint for its purity and identity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For many fluorinated heterocyclic compounds, elemental analysis is a standard characterization method to support structural assignments.

The theoretical elemental composition of this compound, with the molecular formula C9H7F3N2O, is presented below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 49.55% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.24% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.13% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.84% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.33% |

| Total | 218.162 | 100.00% |

Chromatographic Techniques (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product by comparing the retention factor (Rf) values of spots on the TLC plate under UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. LC-MS is routinely used to determine the purity of a sample and to confirm the molecular weight of the target compound. The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound, which should correspond to the molecular weight of this compound. This technique is frequently cited in the characterization of related heterocyclic compounds.

Theoretical and Computational Studies on 1 Methyl 3 Trifluoromethyl 1h Indazol 5 Ol

Quantum Chemical Calculations (Density Functional Theory (DFT))

No published studies were identified that performed quantum chemical calculations, such as Density Functional Theory (DFT), on 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol.

Electronic Structure and Energy Band Gap Analysis

There are no available data from DFT or other computational methods concerning the electronic structure, HOMO-LUMO energies, or the energy band gap of this compound.

Dipole Moment Calculations

Information regarding the calculated dipole moment of this compound is not available in the current scientific literature.

Molecular Modeling and Docking Simulations

No molecular modeling or docking simulation studies have been specifically reported for this compound. While computational studies exist for other indazole derivatives, the specific interactions and binding modes for this compound have not been investigated or published.

Ligand-Protein Binding Site Interactions

There are no data detailing the specific amino acid residues or binding site interactions between this compound and any protein targets from molecular docking simulations.

Analysis of Hydrophobic and Polar Interactions

A detailed analysis of the hydrophobic and polar contacts for this compound within a protein active site is not available, as no relevant docking studies have been published.

Molecular Dynamics Simulations for System Stability

No molecular dynamics (MD) simulation studies have been published that assess the stability of a ligand-protein complex involving this compound. Consequently, there is no information on its conformational stability, flexibility, or dynamic behavior in a simulated biological environment.

MM/GBSA Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to its target receptor, typically a protein. nih.govnih.gov This end-point method provides a balance between accuracy and computational efficiency, making it a popular choice for rescoring docking poses, and studying protein-ligand interactions. nih.govfrontiersin.org

The calculation of binding free energy (ΔG_bind) using MM/GBSA is performed by computing the free energies of the protein-ligand complex, the free protein, and the free ligand, typically from snapshots of a molecular dynamics (MD) simulation. nih.gov The binding free energy is determined by the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term in this equation is calculated as the sum of several energy components:

G = E_MM + G_solv - TS

Where:

E_MM is the molecular mechanics energy in the gas phase, which includes internal energies (bond, angle, dihedral) as well as non-covalent van der Waals and electrostatic interactions. nih.gov

G_solv is the solvation free energy, which is composed of a polar (G_pol) and a non-polar (G_np) component. The polar part is calculated using the Generalized Born (GB) model, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). nih.gov

TS represents the entropic contribution to the free energy, which can be estimated through methods like normal-mode analysis, though this term is computationally intensive and sometimes omitted for relative ranking of compounds. nih.gov

For this compound, an MM/GBSA study would involve docking the compound into the active site of a target protein. Subsequently, an MD simulation of the complex would be run to generate a series of conformations. The binding free energy would then be calculated by analyzing these conformations. The resulting energy values help in understanding the key forces driving the binding, such as electrostatic interactions or van der Waals forces.

Illustrative MM/GBSA Data for a Hypothetical Complex:

The following interactive table presents a hypothetical breakdown of energy components from an MM/GBSA calculation for the binding of this compound to a protein target.

| Energy Component | Value (kcal/mol) | Role in Binding |

| ΔE_vdw (van der Waals) | -45.5 | Favorable contribution from shape complementarity and nonpolar interactions. |

| ΔE_ele (Electrostatic) | -20.2 | Favorable contribution from electrostatic and hydrogen bonding interactions. |

| ΔG_pol (Polar Solvation) | +32.8 | Unfavorable energy required to desolvate polar groups upon binding. |

| ΔG_np (Non-polar Solv.) | -4.1 | Favorable contribution from the hydrophobic effect. |

| ΔG_bind (Total) | -37.0 | Overall predicted binding free energy. |

Note: The data in this table is for illustrative purposes only and does not represent experimental results.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool used to visualize the charge distribution of a molecule and predict its reactivity. ugm.ac.idnih.gov An MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. niscpr.res.in

The color scheme typically follows this convention:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (like oxygen or nitrogen). nih.gov

Blue : Represents regions of most positive electrostatic "potential", which are electron-deficient. These areas are prone to nucleophilic attack. nih.gov

Green/Yellow : Signifies regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP analysis would provide critical insights into its intermolecular interaction patterns. The MEP map would likely show:

A strong negative potential (red) around the oxygen atom of the hydroxyl group (-OH) and potentially the fluorine atoms of the trifluoromethyl group (-CF3), indicating these are primary sites for hydrogen bonding and electrophilic interactions.

A positive potential (blue) around the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor site.

The aromatic rings would show a mix of potentials, providing a more complex landscape for interactions.

Supramolecular Chemistry of Indazole Derivatives

Self-Assembly Processes and Molecular Recognition

Indazole derivatives are known to undergo self-assembly through various non-covalent interactions, leading to the formation of ordered supramolecular structures. The presence of both hydrogen bond donors (the -OH group and potentially the N-H tautomer) and acceptors (the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the hydroxyl group), along with the potential for π-π stacking interactions involving the bicyclic aromatic system, suggests that 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol would be capable of self-assembly.

Molecular recognition is a key aspect of supramolecular chemistry, and the functional groups on this indazole derivative could allow for specific interactions with other molecules. The trifluoromethyl group can participate in halogen bonding and dipole-dipole interactions, while the hydroxyl group is a strong hydrogen bond donor and acceptor. These features could enable the molecule to selectively bind to complementary guest molecules. Computational studies on other indazole scaffolds have shown their potential as inhibitors for various enzymes through specific molecular recognition events.

Hydrogen Bonding Networks in Solid State

In the solid state, indazole derivatives frequently form extensive hydrogen-bonding networks. The nature of these networks is influenced by the substitution pattern on the indazole core. For instance, studies on fluorinated NH-indazoles have revealed that the replacement of a hydrogen atom with a fluorine atom can significantly alter the supramolecular structure. While some simple indazoles form hydrogen-bonded dimers, more complex fluorinated derivatives have been observed to crystallize in helical catemers.

For this compound, the hydroxyl group is expected to be a primary participant in hydrogen bonding. It can act as both a donor and an acceptor, potentially leading to the formation of chains or sheets of molecules in the crystal lattice. The nitrogen atoms in the pyrazole ring can also act as hydrogen bond acceptors. The interplay between these different hydrogen bonding possibilities would dictate the final solid-state architecture.

| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Resulting Interaction |

| Hydroxyl (-OH) group | Hydroxyl (-OH) group | Intermolecular O-H···O hydrogen bond |

| Hydroxyl (-OH) group | Pyrazole Nitrogen | Intermolecular O-H···N hydrogen bond |

| N-H (if tautomer exists) | Hydroxyl (-OH) group | Intermolecular N-H···O hydrogen bond |

| N-H (if tautomer exists) | Pyrazole Nitrogen | Intermolecular N-H···N hydrogen bond |

Formation of Coordination Polymers and Metal-Organic Frameworks

The indazole moiety is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The functional groups on the indazole ring can be used to tune the properties of the resulting materials.

While there are no specific reports on the use of this compound in coordination polymers or MOFs, related indazole-carboxylic acids have been successfully employed to create such materials with interesting magnetic and luminescent properties. rsc.orgnih.govresearchgate.netscispace.commdpi.com The hydroxyl group on the requested compound could potentially be deprotonated to act as a coordinating site, in addition to the pyrazole nitrogens. The trifluoromethyl group could influence the packing of the framework and its interaction with guest molecules.

| Indazole-Based Ligand | Metal Ion | Resulting Structure | Properties |

| 1H-Indazole-4-carboxylic acid | Transition Metals | 2D-Coordination Polymers | Magnetic, Luminescence, Biological |

| 1H-Indazole-5-carboxylic acid | Zinc | 3D-Metal-Organic Frameworks | Luminescence, Porosity Modulation |

| 1H-Indazole-6-carboxylic acid | Zinc, Cadmium | 1D and 3D Coordination Polymers | Photoluminescence |

Host-Guest Chemistry Applications

The potential for this compound to form well-defined structures through self-assembly or coordination with metal ions opens up possibilities for its use in host-guest chemistry. If porous materials, such as MOFs, could be constructed from this ligand, the cavities within the framework could encapsulate small guest molecules. The nature of the indazole ligand, with its fluorinated and hydroxylated functionalities, would define the chemical environment of the pores and thus the selectivity for certain guests.

Furthermore, discrete supramolecular cages or capsules could potentially be formed through the self-assembly of this molecule, which could then act as hosts for complementary guest species. The molecular recognition capabilities discussed earlier would be central to any such host-guest applications.

Applications in Chemical Biology and Advanced Materials Excluding Clinical Data, Dosage, Safety/adverse Effects

Enzyme Inhibition Studies (in vitro and mechanistic focus)

Research into indazole-based compounds has unveiled their potential as potent and often selective enzyme inhibitors. The following subsections detail the inhibitory activities of indazole derivatives against several classes of enzymes. It is important to note that the following data pertains to various substituted indazole analogues, as specific inhibitory data for 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol against many of these targets is not available in the cited literature.

Derivatives of the indazole scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission. Certain 5-substituted indazole derivatives have been shown to act as dual inhibitors of both cholinesterases and β-secretase 1 (BACE1). nih.govtandfonline.comtandfonline.com For instance, a study on various indazole derivatives demonstrated potent and selective inhibitory activity against BuChE. monash.eduresearchgate.net While specific data for this compound is scarce, research on hydrazones containing a trifluoromethyl group has shown dual inhibition of both AChE and BuChE, with IC50 values in the micromolar range. mdpi.com

The indazole core is a prominent feature in numerous kinase inhibitors. nih.govrsc.org Derivatives have been developed to target a wide array of kinases involved in cell signaling and proliferation.

TTK Kinase: A notable example is the development of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides as potent inhibitors of Tyrosine Threonine Kinase (TTK), a key regulator of the mitotic spindle checkpoint. One such compound, CFI-400936, exhibited a remarkable IC50 value of 3.6 nM. nih.gov Further optimization led to 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides with potent TTK inhibition (IC50 < 10 nM). nih.gov

FGFR, VEGFR, and other Tyrosine Kinases: Indazole-based compounds have shown significant activity against Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.gov For example, certain 3-amino-1H-indazol-6-yl-benzamides display single-digit nanomolar EC50 values against FLT3, c-Kit, and PDGFRα. nih.gov The versatility of the indazole scaffold allows for the development of inhibitors targeting various members of the tyrosine kinase family, crucial in cancer therapy. nih.govgrafiati.com

| Indazole Derivative Class | Target Kinase | Reported IC50 / Potency |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides | TTK | 3.6 nM nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | < 10 nM nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nM EC50s nih.gov |

| 1H-indazole derivatives | FGFR1-3 | 0.8–90 μM nih.gov |

| Quinazoline derivatives of indazole | VEGFR-2 | 5.4 - 7 nM nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a key target in cancer immunotherapy. The indazole scaffold has been identified as a promising framework for the development of IDO1 inhibitors. acs.org Studies have shown that 4,6-substituted-1H-indazole derivatives can act as dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO). One compound from this series demonstrated an IDO1 IC50 value of 0.74 μM in an enzymatic assay. nih.gov Other research into 3-substituted 1H-indazoles identified compounds with potent IDO1 inhibitory activity, with IC50 values as low as 720 nM. nih.gov The indazole ring is thought to play a crucial role in interacting with the IDO1 active site. researchgate.net

| Indazole Derivative | Target Enzyme | Reported IC50 |

| 4,6-substituted-1H-indazole (Compound 35) | IDO1 | 0.74 μM nih.gov |

| 3-substituted 1H-indazole (Compound 121) | IDO1 | 720 nM nih.gov |

While the indazole core is of interest, the structurally related 1,5-diarylpyrazole scaffold, which also features a trifluoromethyl group, is well-established in the realm of selective COX-2 inhibitors. Celecoxib, a prominent COX-2 inhibitor, is a pyrazole (B372694) derivative containing a trifluoromethyl group. Numerous studies on pyrazole-based compounds have reported potent and selective COX-2 inhibition with IC50 values in the nanomolar to low micromolar range. nih.govnih.govacs.org This structural and functional similarity suggests that trifluoromethyl-substituted indazoles could also exhibit COX-2 inhibitory activity.

| Pyrazole Derivative Class | Target Enzyme | Reported IC50 |

| Differently substituted pyrazoles (Compound 11) | COX-2 | 0.043 μM nih.gov |

| Pyrazole-thiourea-benzimidazole hybrids (PYZ10) | COX-2 | 0.0283 nM acs.org |

| Dihydropyrazole sulfonamides (PYZ21) | COX-2 | 0.08 μM acs.org |

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites. While an extensive search of the literature was conducted, no specific studies linking indazole derivatives, including this compound, to the inhibition of Trypanothione Reductase were identified in the provided results. Research in this area is focused on other chemical scaffolds.

The versatility of the indazole scaffold extends to other significant enzymatic targets.

BACE1: As mentioned previously, certain 5-substituted indazole derivatives have been developed as multitarget drugs, concurrently inhibiting both cholinesterases and BACE1, an enzyme implicated in Alzheimer's disease. nih.govtandfonline.comtandfonline.com

Hypoxia-Inducible Factor-1 (HIF-1): The indazole structure has been explored for its potential to inhibit HIF-1, a transcription factor that plays a critical role in the cellular response to hypoxia and is a target in cancer therapy. grafiati.com

Carbonic Anhydrase (CA): Indazole derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, which are involved in various physiological processes. grafiati.comnih.govnih.gov For example, one study reported an indazole derivative that acted as a selective neuronal nitric oxide synthase (nNOS) inhibitor while also activating the hCA I isoform. nih.gov

An article focusing on the chemical compound “this compound” cannot be generated as requested.

Following a comprehensive search of publicly available scientific literature, insufficient data was found for the specific compound “this compound” to thoroughly and accurately address the detailed sections and subsections of the provided outline.

The required topics—including specific Structure-Activity Relationship (SAR) elucidation, the impact of substituents on its biological potency, structure-guided design approaches, and its distinct antimicrobial, antifungal, antiparasitic, and antioxidant activities—are highly specific. The available research focuses on broader categories of indazole derivatives or other trifluoromethyl-containing heterocyclic compounds. Extrapolating this general information to “this compound” would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the specified compound.

Therefore, to ensure the content is scientifically accurate and strictly adheres to the requested subject, this article cannot be created at this time.

Broad Spectrum In Vitro Biological Activities (Mechanistic Insights)

Anti-inflammatory Mechanistic Studies

Currently, there is a lack of specific research in the public domain detailing the anti-inflammatory mechanistic studies of this compound. While the broader class of indazole derivatives has been investigated for anti-inflammatory properties, with some compounds showing inhibition of enzymes like 5-lipoxygenase, specific data on the mechanisms of action for this compound are not available.

Neuroprotective Mechanistic Studies (e.g., Aβ-induced cell death models)

There is no specific information available in the current scientific literature regarding the neuroprotective mechanistic studies of this compound, particularly in models of amyloid-beta (Aβ)-induced cell death.

Vasorelaxant and Anti-Aggregator Activities

Detailed studies on the vasorelaxant and anti-aggregator activities of this compound have not been reported in the available scientific literature.

Indazole as a Bio-isosteric Scaffold in Drug Design

The indazole nucleus is a significant scaffold in medicinal chemistry, often employed as a bioisostere for other aromatic rings like phenol (B47542) and indole. Bioisosteric replacement is a strategy used in drug design to modify the physicochemical and pharmacological properties of a lead compound while retaining its biological activity.

The use of an indazole ring as a bioisostere for a phenol group can offer several advantages. Generally, heterocyclic bioisosteres of phenol, including indazole, tend to be more lipophilic. This increased lipophilicity can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the indazole scaffold is often less susceptible to phase I and phase II metabolism compared to the phenol group, which can be prone to processes like glucuronidation. This metabolic stability can lead to an improved pharmacokinetic profile of a drug candidate.

In the context of drug design, the indazole structure provides a hydrogen bond donating NH group, similar to indole, and an additional nitrogen atom that can act as a hydrogen bond acceptor. This dual functionality can facilitate enhanced binding affinity to target proteins. The indazole scaffold is considered a "privileged scaffold" for many kinase inhibitors, as it can form crucial interactions with the hinge residues of the kinase active site.

The strategic replacement of a phenol with an indazole has been successfully applied in the development of potent antagonists for various receptors. For instance, in the design of GluN2B-selective NMDA receptor antagonists, replacing the phenol moiety with an indazole ring retained high affinity and activity while inhibiting glucuronidation, a common metabolic pathway for phenols.

Future Perspectives in 1 Methyl 3 Trifluoromethyl 1h Indazol 5 Ol Research

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually provides new tools to construct complex molecules with greater efficiency and environmental consideration. Future research into the synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol will likely prioritize methods that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for related heterocyclic compounds, such as pyrazoles, often involve multi-step processes that can be time-consuming and generate significant waste. For instance, the synthesis of functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been achieved through a one-step procedure from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by complex separation of regioisomers. enamine.net Future efforts could focus on developing highly regioselective one-pot syntheses for the indazole core, thereby minimizing purification steps and improving atom economy.

Table 1: Comparison of Conventional vs. Modern Synthetic Approaches

| Feature | Conventional Methods | Future Sustainable Routes |

| Energy Source | Conventional heating (reflux) | Microwave, Sonication |

| Catalysis | Stoichiometric reagents, harsh acids | Catalytic amounts of reusable catalysts |

| Efficiency | Often multi-step, moderate yields | One-pot reactions, high yields |

| Byproducts | Significant waste generation | High atom economy, minimal waste |

| Selectivity | May produce isomeric mixtures | High regioselectivity |

Elucidation of Undiscovered Reaction Mechanisms and Pathways

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the formation of desired products. For N-unsubstituted azoles like indazole, reactions can yield different isomers. Mechanistic studies, combining experimental techniques with computational chemistry, are essential to unravel these complexities.

Research on the reaction of NH-indazoles with formaldehyde (B43269) has successfully used Nuclear Magnetic Resonance (NMR), crystallography, and theoretical calculations to determine the mechanism of N1-CH2OH derivative formation. nih.gov This work established that the reaction proceeds through the neutral indazole tautomer and protonated formaldehyde, rather than through an indazolium cation. nih.gov

Future investigations should apply similar rigorous analysis to the synthesis of this compound. Key areas of exploration include:

Computational Modeling: Using Density Functional Theory (DFT) calculations to map the reaction energy profiles for different pathways, predict transition states, and explain the observed regioselectivity of methylation and other functionalizations.

Kinetic Studies: Performing kinetic analysis to understand the rate-determining steps and the influence of catalysts, solvents, and temperature on the reaction outcome.

Spectroscopic Interrogation: Employing in-situ spectroscopic techniques (e.g., ReactIR, process NMR) to identify and characterize transient intermediates that are crucial to the reaction pathway but difficult to isolate.

A deeper mechanistic insight will enable chemists to rationally design reaction conditions that favor the desired isomer, suppress side reactions, and maximize yield.

Advanced Structural Optimization for Targeted Molecular Interactions

The indazole core is a privileged scaffold found in numerous kinase inhibitors and other biologically active agents. nih.govdoi.org Advanced structural optimization of this compound is a key future direction for developing compounds with high potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process.

For example, SAR studies on 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas as TRPV1 antagonists systematically explored modifications to both the indazole and pyrazole (B372694) regions to optimize activity. nih.gov Similarly, research on indazole-based kinase inhibitors has shown that substitutions at various positions on the indazole ring are critical for achieving high potency and selectivity. nih.gov

Future optimization strategies for this compound derivatives will leverage advanced molecular design techniques:

Structure-Based Drug Design: Utilizing X-ray crystallography and cryogenic electron microscopy (cryo-EM) to obtain high-resolution structures of the target protein in complex with an indazole ligand. This information allows for the precise design of modifications to enhance binding affinity and selectivity.

Computational Docking and Molecular Dynamics: Employing computational simulations to predict how modifications to the indazole scaffold will affect its binding to a target protein. This in-silico screening can prioritize the synthesis of compounds with the highest likelihood of success.

Scaffold Hopping and Rigidification: Exploring alternative core structures or introducing conformational constraints (rigidification) to improve binding affinity and pharmacokinetic properties, a strategy successfully used for other kinase inhibitors. nih.gov

Table 2: Strategies for Structural Optimization

| Strategy | Description | Desired Outcome |

| Functional Group Modification | Introduction of various substituents (e.g., amines, methoxy (B1213986) groups) on the indazole ring. | Improved potency, selectivity, and ADMET properties. |

| Structure-Based Design | Using protein structural data to guide the design of complementary ligands. | Enhanced binding affinity and target specificity. |

| Computational Screening | In-silico evaluation of virtual compound libraries to identify promising candidates. | Prioritization of synthetic efforts and reduced costs. |

| Rigidification | Introducing cyclic structures or double bonds to lock the molecule in an active conformation. | Increased binding affinity and improved metabolic stability. |

Exploration of New Biological Targets and Mechanistic Pathways

The versatility of the indazole scaffold suggests that this compound and its derivatives may have therapeutic potential beyond currently identified targets. The indazole core is present in drugs targeting a wide array of proteins, including various kinases, receptors, and enzymes. nih.gov

Recent discoveries have expanded the known biological activities of indazole derivatives to include:

Aryl Hydrocarbon Receptor (AHR) Agonism: Indazole-based compounds have been identified as a new class of AHR agonists with potential applications in treating psoriasis. nih.gov

TRPV1 Antagonism: Derivatives have been developed as potent antagonists of the TRPV1 receptor, indicating potential for use as novel analgesics. nih.gov

Anticancer Activity: The indazole nucleus is a core component of several approved anticancer drugs and numerous investigational agents that inhibit critical pathways in cancer progression. nih.govdoi.org

Future research should focus on systematically screening this compound and a library of its derivatives against a broad range of biological targets. High-throughput screening (HTS) campaigns against diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families could uncover entirely new therapeutic opportunities. Following the identification of new "hits," detailed mechanism-of-action studies will be crucial to understand how these compounds exert their biological effects at a molecular level, paving the way for the development of new classes of therapeutic agents.

Q & A

What synthetic methodologies are recommended to minimize isomer formation during the preparation of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol?

The synthesis of this compound often faces challenges in regioselectivity due to competing isomer formation (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol). To mitigate this, researchers can employ stepwise alkylation and temperature-controlled cyclization . Evidence from optimized protocols suggests using ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as a precursor, with strict control of reaction pH and temperature (≤40°C) to favor the desired isomer . Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validation using HPLC (≥95% purity) are critical .

How can NMR spectroscopy and X-ray crystallography resolve ambiguities in the structural characterization of this compound?

- NMR : 1H and 13C NMR are essential for confirming substituent positions. For instance, the trifluoromethyl group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., δ 8.6–8.7 ppm for indazole protons in DMSO-d6) . 19F NMR can further validate CF3 group integration .

- X-ray crystallography : Using programs like SHELXL , researchers can determine crystal packing and hydrogen-bonding networks. High-resolution data (≤0.8 Å) is recommended to resolve potential ambiguities in the indazole ring’s orientation .

What experimental strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

SAR studies require systematic substituent variation followed by bioactivity assays. For example:

- Replace the trifluoromethyl group with halogens or methyl to assess electronic effects .

- Modify the indazole ring with electron-donating groups (e.g., -OCH3) to study steric and electronic impacts on receptor binding .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs, validated by in vitro enzyme inhibition assays .

How should researchers address contradictions in reported biological activities across studies?

Contradictions often arise from differences in compound purity , assay conditions , or substituent effects . To resolve these:

- Replicate studies using standardized purity thresholds (≥95%, verified by LC-MS) .

- Perform meta-analyses comparing IC50 values under consistent conditions (e.g., pH, temperature).

- Investigate off-target interactions via proteome-wide screening (e.g., thermal shift assays) .

What advanced computational approaches predict the pharmacokinetic behavior of this compound?

- Physicochemical modeling : Calculate logP (e.g., −1.2 to −0.8 via XLogP3) to estimate lipophilicity and blood-brain barrier penetration .

- Molecular dynamics (MD) simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- QSAR models : Train models using datasets of similar indazole derivatives to forecast ADME properties .

How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

The -CF3 group’s strong electron-withdrawing nature activates adjacent positions for nucleophilic attack. For example, in SNAr reactions, the 5-position of the indazole ring becomes susceptible to substitution with amines or thiols. Experimental validation includes:

- Kinetic studies comparing reaction rates with/without -CF3 .

- Monitoring intermediate formation via FT-IR (e.g., C-F stretching at 1150–1250 cm−1) .

What in vitro models are suitable for evaluating this compound’s therapeutic potential?

- Enzyme inhibition assays : Use purified kinases (e.g., JAK2 or EGFR) to measure IC50 values under physiological conditions .

- Cell permeability assays : Employ Caco-2 monolayers to simulate intestinal absorption, with LC-MS quantification .

- Cytotoxicity screening : Test against HEK293 or HepG2 cells using MTT assays, ensuring ≤10% DMSO to avoid solvent interference .

How can researchers optimize crystallization conditions for X-ray studies of this compound?

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for slow evaporation.

- Additive use : Introduce trace PEG-400 to improve crystal lattice formation .

- Low-temperature data collection : Perform at 90 K to minimize thermal motion artifacts, with SHELXL refinement for high R-factor resolution (<0.05) .

What analytical techniques validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via UPLC-QTOF .

- Light stability tests : Use ICH guidelines (e.g., 1.2 million lux-hours) with UV-vis spectroscopy to track absorbance shifts .

How do substituents on the indazole ring modulate interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.